molecular formula C4H8ClN B1340743 But-3-yn-1-amine hydrochloride CAS No. 88211-50-1

But-3-yn-1-amine hydrochloride

Cat. No.: B1340743
CAS No.: 88211-50-1
M. Wt: 105.56 g/mol
InChI Key: PQEPCBUBKRUREA-UHFFFAOYSA-N
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Description

But-3-yn-1-amine hydrochloride is a useful research compound. Its molecular formula is C4H8ClN and its molecular weight is 105.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CO2 Capture

But-3-yn-1-amine hydrochloride, or similar compounds, have been explored for their potential in carbon dioxide capture. For instance, research demonstrates that certain ionic liquids, which can be derived from compounds like 1-butyl imidazole and 3-bromopropylamine hydrobromide, show promise in sequestering CO2 efficiently (Bates et al., 2002). These substances can reversibly capture CO2 as a carbamate salt, highlighting their potential in environmental applications.

Amidation Reactions

The compound is also relevant in the study of amidation reactions, which are crucial in various chemical syntheses. Studies using similar amines have explored the mechanism of amide formation between carboxylic acids and amines in aqueous media, which is significant in bioconjugation processes (Nakajima & Ikada, 1995). Understanding this mechanism is essential for advancements in pharmaceutical and biochemical research.

Synthesis of Amides

This compound and similar compounds have been used in the synthesis of amides. A study highlights the green synthesis of primary, secondary, and tertiary amides through oxidative amidation of methyl groups with amine hydrochlorides. This process utilizes magnetic nanoparticles as a recyclable nanocatalyst, showcasing an environmentally friendly approach to amide synthesis (Eidi & Kassaee, 2016).

Organic Chemistry and Polymer Science

This compound is also valuable in organic chemistry and polymer science. For instance, its derivatives have been synthesized and used as intermediates in the formation of various chemical compounds (Mattingly, 1990). These findings are crucial for the development of new materials and chemical entities in the field.

Pharmaceutical Applications

In pharmaceutical research, similar amine hydrochlorides have been employed in the synthesis of potential antineoplastic agents and other medicinal compounds (Pettit et al., 2003). Such studies contribute to the ongoing search for new and effective drugs.

Safety and Hazards

Safety information for But-3-yn-1-amine hydrochloride indicates that it is classified under GHS07 and has a Signal Word of Warning . Hazard Statements include H302-H315-H319-H335, and Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

Properties

IUPAC Name

but-3-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h1H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEPCBUBKRUREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481102
Record name but-3-yn-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88211-50-1
Record name but-3-yn-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name but-3-yn-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does but-3-yn-1-amine hydrochloride interact with the perovskite precursor solution, and what are the downstream effects on perovskite film formation?

A1: this compound, when added to the perovskite precursor solution containing formamidinium iodide (FAI), undergoes an in-situ reaction. [] This reaction results in the formation of a new additive directly within the solution. This additive plays a crucial role in controlling the crystallization kinetics of the perovskite film. Specifically, it influences the intermediate precursor phase, leading to regulated perovskite nucleation and the formation of beneficial 2D perovskite structures. [] These 2D structures promote the growth of perovskite crystals along the preferred [] orientation. This controlled growth not only reduces lattice strain within the film but also allows for strong interaction between the additive and the perovskite, effectively passivating surface defects. [] This ultimately leads to improved optoelectronic properties and enhanced device performance.

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